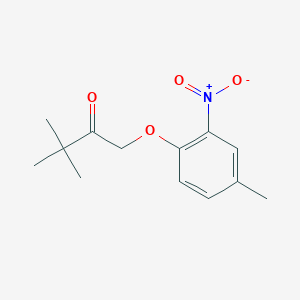
3,4-Dimethoxythiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethoxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C7H8O4S . It is a monomer and a precursor which can be synthesized by ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in hexane medium . It is an oligothiphene that is majorly used in the development of electroactive materials for organic electronics based applications .
Synthesis Analysis
The synthesis of this compound involves a ring closure reaction of 2,3-dimethoxy-1,3-butadiene and sulfur dichloride in a hexane medium . This process is part of a broader class of reactions known as heterocyclization, which is a common method for synthesizing thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound exhibits intermolecular hydrogen bonding of the type C-H···O. The dimer structure is observed in the molecular packing diagram. The methoxy and chloro substituents play an important role for their biological activity .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are involved in a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, boiling point of 184.4±20.0 °C at 760 mmHg, vapour pressure of 1.0±0.3 mmHg at 25°C, and enthalpy of vaporization of 40.3±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Derivatives 3,4-Dimethoxythiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities. Some of these derivatives exhibited notable fungicidal and insecticidal activities, highlighting their potential in agricultural and pest control applications (Liu, Li, & Li, 2004).
Role in Synthesis of Other Compounds This compound plays a key role in the synthesis of other chemicals, such as 3,4-ethylenedioxythiophene (EDOT). Its reaction with glycol in toluene yields EDOT, indicating its utility in creating valuable chemical intermediates (Liu Yi-liu, 2009).
Applications in Polymer Synthesis The compound is used in the synthesis of poly(3,4-dimethoxythiophene), demonstrating its significance in polymer chemistry. This polymer shows promise due to its unique physical and electrical properties (Hagiwara, Yamaura, Sato, Hirasaka, & Iwata, 1989).
Material Science and Sensor Development Derivatives of this compound are used in the development of materials with specific properties, such as in creating fluorescent sensors for protein detection. This application underscores its importance in bioanalytical and material sciences (Hu, Xia, & Elioff, 2016).
Electropolymerization Studies Electropolymerization of this compound has been studied for its distinct behaviors in different media, adding to our understanding of polymerization processes and material properties (Fall, Assogba, Aaron, & Dieng, 2001).
Computational Studies on Structural and Electronic Effects Computational studies involving carboxylic acid-substituted derivatives provide insights into the structural and electronic properties of these compounds, aiding in the development of new materials with specific electronic characteristics (Casanovas, Zanuy, & Alemán, 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4-dimethoxythiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-10-4-3-12-6(7(8)9)5(4)11-2/h3H,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTHJHBOCYLVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC(=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2949441.png)
![2-({1-[(4-Hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2949442.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide](/img/structure/B2949444.png)









